molecular formula C14H14FN3O2 B14154781 N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide CAS No. 312314-52-6

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide

Cat. No.: B14154781
CAS No.: 312314-52-6
M. Wt: 275.28 g/mol
InChI Key: FPLQWCOHOHGGHP-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide is a synthetic organic compound that features a pyrazole ring substituted with two methyl groups, an oxoethyl linker, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide typically involves the following steps:

    Formation of 3,5-dimethylpyrazole: This can be achieved by condensing acetylacetone with hydrazine.

    Synthesis of the oxoethyl linker: The oxoethyl group can be introduced by reacting the 3,5-dimethylpyrazole with an appropriate oxoethylating agent under basic conditions.

    Coupling with 3-fluorobenzoyl chloride: The final step involves coupling the intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the oxoethyl linker can be reduced to an alcohol.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the oxoethyl linker.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide is unique due to its combination of a pyrazole ring, an oxoethyl linker, and a fluorobenzamide moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a versatile compound for various scientific applications.

Properties

CAS No.

312314-52-6

Molecular Formula

C14H14FN3O2

Molecular Weight

275.28 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C14H14FN3O2/c1-9-6-10(2)18(17-9)13(19)8-16-14(20)11-4-3-5-12(15)7-11/h3-7H,8H2,1-2H3,(H,16,20)

InChI Key

FPLQWCOHOHGGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CNC(=O)C2=CC(=CC=C2)F)C

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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